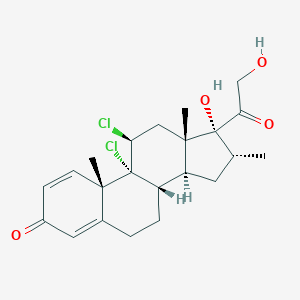
Chlorhydrate de morpholin-2-ol
Vue d'ensemble
Description
Morpholin-2-ol hydrochloride is a chemical compound that is part of the morpholine family, which are heterocyclic organic compounds containing a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The hydrochloride form indicates the presence of a hydrochloric acid salt. Morpholine derivatives are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of morpholine derivatives can involve multicomponent processes, as described in the synthesis of 2,2,6-trisubstituted morpholine, which includes the use of epichlorohydrin, N-bromosuccinimide, nosyl amide, and an olefin . Another example is the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride, which was achieved through a cyclization reaction, reduction, and acidification . Additionally, asymmetric synthesis methods have been employed to create enantiopure compounds such as 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride .
Molecular Structure Analysis
Morpholine derivatives exhibit a variety of molecular structures. For instance, the crystal and molecular structure of morpholine biguanide hydrochloride shows that the morpholine ring assumes a chair configuration, and the molecules in the crystal are linked by a three-dimensional network of hydrogen bonds . The structure of N-(3-carboxypropyl)morpholine hydrochloride has been solved by X-ray diffraction, revealing a centrosymmetric dimer connected by hydrogen bonds .
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions. For example, the tellurated derivative of morpholine, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine, can react with metal salts to form complexes with platinum(II) and ruthenium(II) . The synthesis of indeloxazine hydrochloride, a compound with antidepressive and cerebral-activating properties, involves a reaction between (R)-(-)-2-amino-1-propanol and 2-bromo-1-(3-chlorophenyl)propan-1-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be quite diverse. For instance, the organic-inorganic hybrid (Morpholinium)2Cd2Cl6 crystals exhibit nonlinear optical properties and good thermal stability . The crystal structure of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride shows that the compound crystallizes in the orthorhombic system with specific cell parameters . These properties are crucial for the potential applications of these compounds in various technological fields.
Applications De Recherche Scientifique
Biochimie : Études d'inhibition enzymatique
Chlorhydrate de morpholin-2-ol : est utilisé en biochimie pour étudier l'inhibition enzymatique. Sa structure lui permet d'interagir avec diverses enzymes, inhibant potentiellement leur activité. Ceci est crucial pour comprendre les voies métaboliques et développer des inhibiteurs enzymatiques comme agents thérapeutiques .
Pharmacologie : Développement de médicaments
En pharmacologie, le This compound sert d'échafaudage pour développer de nouveaux médicaments. Son cycle morpholine est une caractéristique commune à de nombreux composés pharmacologiquement actifs, ce qui le rend précieux pour synthétiser de nouveaux agents thérapeutiques avec des propriétés anti-inflammatoires et analgésiques potentielles .
Synthèse organique : Bloc de construction pour les hétérocycles
Ce composé est un intermédiaire clé en synthèse organique, en particulier dans la construction de composés hétérocycliques complexes. Il est utilisé pour synthétiser des dérivés de morpholine, qui sont essentiels à divers produits naturels et produits pharmaceutiques .
Science des matériaux : Recherche sur les polymères
This compound : trouve des applications en science des matériaux, en particulier dans la recherche sur les polymères. Il peut être impliqué dans la synthèse de poly(aminoesters), qui ont de nombreuses applications en raison de leurs excellentes propriétés, telles que la biodégradabilité et la biocompatibilité .
Chimie analytique : Normes de référence
En chimie analytique, le This compound est utilisé comme norme de référence. Ses propriétés bien définies permettent une calibration précise des instruments analytiques, garantissant des mesures précises dans diverses analyses chimiques .
Sciences de l'environnement : Catalyse verte
Le composé est également important en sciences de l'environnement, en particulier en catalyse verte. Il fait partie des procédures durables de fonctionnalisation des morpholin-2-ones, ce qui est important pour développer des méthodes de synthèse respectueuses de l'environnement .
Safety and Hazards
Morpholin-2-ol hydrochloride is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
Morpholin-2-ol hydrochloride, also known as Morpholine, is a heterocyclic organic compound .
Mode of Action
Morpholine is a base, and when treated with hydrochloric acid, it generates the salt morpholinium chloride
Biochemical Pathways
One study suggests that morpholine derivatives can inhibit the 5-lipoxygenase and cyclooxygenase pathways, which are involved in inflammation and fever
Action Environment
It’s known that morpholin-2-ol hydrochloride should be stored in a dry room at normal temperature . This suggests that temperature and humidity could potentially affect the stability of Morpholin-2-ol hydrochloride.
Propriétés
IUPAC Name |
morpholin-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c6-4-3-5-1-2-7-4;/h4-6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTZPYZTYZBPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508902 | |
| Record name | Morpholin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79323-24-3 | |
| Record name | Morpholin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | morpholin-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B108579.png)








